molecular formula C17H18N2O5 B1458488 diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate CAS No. 1638612-75-5

diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate

Cat. No.: B1458488
CAS No.: 1638612-75-5
M. Wt: 330.33 g/mol
InChI Key: HYNQYKQDVVWSOQ-UHFFFAOYSA-N
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Description

Diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring substituted with diethyl ester groups and a phenyl group attached to a keto-ethyl side chain

Properties

IUPAC Name

diethyl 1-phenacylimidazole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-3-23-16(21)13-10-19(15(18-13)17(22)24-4-2)11-14(20)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNQYKQDVVWSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C(=N1)C(=O)OCC)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701135831
Record name 1H-Imidazole-2,4-dicarboxylic acid, 1-(2-oxo-2-phenylethyl)-, 2,4-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638612-75-5
Record name 1H-Imidazole-2,4-dicarboxylic acid, 1-(2-oxo-2-phenylethyl)-, 2,4-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638612-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-2,4-dicarboxylic acid, 1-(2-oxo-2-phenylethyl)-, 2,4-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation-Based Imidazole Formation

One common approach involves condensation reactions between α-ketoesters and nitrogen-containing precursors such as ammonium acetate or substituted amines to form the imidazole ring with ester substituents.

  • For example, the reaction of α-bromoacetophenone derivatives with ammonium acetate in refluxing toluene leads to the formation of imidazole rings bearing phenacyl substituents.

  • This method allows the direct introduction of the 2-oxo-2-phenylethyl group at the N-1 position during ring formation.

Functional Group Transformations on Preformed Imidazoles

Alternatively, preformed imidazole-2,4-dicarboxylates can be alkylated or acylated at the N-1 position with phenacyl derivatives.

  • Chloro- or bromo-substituted phenacyl compounds can be reacted with imidazole derivatives under nucleophilic substitution conditions in inert solvents such as dimethylformamide (DMF).

  • This approach enables selective N-alkylation to install the phenacyl group.

Use of α-Haloketones and Imidazole Derivatives

The reaction of α-haloketones (e.g., α-bromoacetophenone) with imidazole derivatives in the presence of bases (e.g., triethylamine) facilitates N-alkylation to yield the target compound.

Detailed Preparation Method (Representative Procedure)

Based on the synthesis reported in recent studies, a representative preparation method is as follows:

Step Reagents & Conditions Description
1 α-Bromoacetophenone, ammonium acetate, toluene, reflux Formation of imidazole ring with phenacyl substituent via condensation
2 Deprotection (if applicable), trifluoroacetic acid (TFA) Removal of protecting groups to free amine functionalities
3 Coupling with diethyl oxalate or esterification Introduction of diethyl ester groups at C-2 and C-4 positions
4 Purification by recrystallization or chromatography Isolation of this compound

This method benefits from mild reaction conditions and good tolerance to functional groups such as aryl halides and heterocycles.

Reaction Mechanism Insights

  • The initial condensation step involves nucleophilic attack of ammonium acetate on the α-bromoacetophenone, followed by cyclization to form the imidazole ring.

  • The phenacyl substituent is introduced concomitantly during ring formation, ensuring regioselective substitution at the N-1 position.

  • Esterification or transesterification steps install the diethyl ester groups at the 2 and 4 positions, often via reaction with diethyl oxalate or similar reagents.

  • N-alkylation via α-haloketones and imidazole derivatives proceeds through nucleophilic substitution at the halogenated carbon.

Comparative Data Table of Preparation Parameters

Parameter Method 1: Condensation with Ammonium Acetate Method 2: N-Alkylation with α-Haloketones
Starting Materials α-Bromoacetophenone, ammonium acetate Imidazole-2,4-dicarboxylate, α-bromoacetophenone
Solvent Toluene DMF or inert polar solvents
Temperature Reflux (~110°C) Room temperature to 70°C
Reaction Time Several hours (4-8 h) 2-6 hours
Yield Moderate to good (50-80%) Moderate (40-70%)
Purification Recrystallization or chromatography Chromatography
Functional Group Tolerance High Moderate
Scalability Good Good

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate is unique due to its imidazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a versatile platform for further functionalization and exploration in various research fields.

Biological Activity

Diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by various research findings and data.

Chemical Structure and Synthesis

This compound is characterized by an imidazole ring substituted with diethyl ester groups and a phenyl group attached to a keto-ethyl side chain. The compound can be synthesized through multicomponent reactions, notably the tandem Knoevenagel–Michael reaction involving phenylglyoxal hydrate and 1,3-dimethylbarbituric acid.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Properties : Research has demonstrated its effectiveness against various fungi and bacteria. In vitro studies indicate that related imidazole derivatives exhibit activity against dermatophytes and Candida albicans .
  • Anticancer Potential : The compound has been investigated for its potential as an anticancer agent. Certain derivatives of imidazole have shown antiproliferative effects in breast cancer cell lines, indicating that this compound may share similar properties due to structural similarities .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : It may act as an enzyme inhibitor by binding to the active sites of target enzymes, thus preventing substrate binding and subsequent catalytic activity.
  • Cell Cycle Arrest : Similar compounds have been shown to induce G2/M phase cell cycle arrest in cancer cells, leading to apoptosis. This suggests that this compound could disrupt normal cell division processes in tumor cells .

Antimicrobial Activity Study

A study on related imidazole compounds revealed their effectiveness against various pathogens. For instance, compounds synthesized from phenylacetonitriles demonstrated significant antifungal activity against dermatophytes and Candida species both in vitro and in vivo .

Anticancer Activity Study

Research evaluating the antiproliferative effects of imidazole derivatives found that certain compounds exhibited IC50 values as low as 52 nM in breast cancer cell lines. These compounds induced apoptosis and inhibited tubulin polymerization—mechanisms that could be relevant for this compound due to structural similarities .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Diethyl (2-oxo-2-phenylethyl)phosphonateStructureAntimicrobial
Diethyl 1-phenylethyl phosphonateStructureAnticancer
Diethyl (2-oxopropyl)phosphonateStructureAntifungal

This compound stands out due to its unique imidazole ring structure, which imparts distinct chemical and biological properties compared to similar compounds.

Q & A

What synthetic methodologies are optimal for preparing diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate, and how can reaction conditions be optimized to minimize impurities?

The synthesis of imidazole derivatives often involves multi-step reactions, including condensation, alkylation, or cyclization. For example, highlights the use of solvents like ethanol or DMF and catalysts such as acetic acid or NaHCO₃ in analogous imidazole syntheses. To minimize impurities, reaction parameters (e.g., temperature, stoichiometry) should be tightly controlled. Post-synthesis purification via column chromatography or recrystallization, followed by characterization using NMR and IR spectroscopy, is critical to confirm purity . Impurity profiling, as seen in for related imidazole compounds, can employ HPLC with UV detection to identify and quantify byproducts.

How can X-ray crystallography and SHELX software be applied to resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. details the use of SHELX programs (e.g., SHELXL for refinement) to process diffraction data, resolve disorder, and validate bond lengths/angles. For this compound, hydrogen bonding and steric effects (e.g., from the phenyl or oxo groups) may introduce challenges during refinement. ORTEP-3 ( ) can visualize thermal ellipsoids and intermolecular interactions. Researchers should cross-validate crystallographic data with spectroscopic results (e.g., 13C^{13}\text{C} NMR) to address discrepancies .

What advanced spectroscopic techniques are recommended for characterizing the electronic and steric effects of the 2-oxo-2-phenylethyl substituent in this compound?

High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC, HMBC) are essential. demonstrates HRMS for confirming molecular ions, while 1H^{1}\text{H} NMR can reveal coupling patterns influenced by the imidazole ring’s electron-withdrawing groups. IR spectroscopy can identify carbonyl stretching frequencies (e.g., ester C=O at ~1700 cm1^{-1}), and TD-DFT calculations may correlate UV-Vis absorption bands with electronic transitions .

How can researchers address contradictions in bioactivity data when testing this compound against microbial targets?

Contradictions may arise from variations in assay protocols (e.g., broth microdilution vs. agar diffusion). emphasizes standardized MIC (Minimum Inhibitory Concentration) testing under controlled pH and temperature. Include positive controls (e.g., fluconazole for antifungal assays) and validate results with dose-response curves. Synergistic effects with adjuvants or resistance mechanisms in microbial strains should also be investigated .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate
Reactant of Route 2
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diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate

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